Dimethyl 4-(5-bromo-2-methoxyphenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 4-(5-bromo-2-methoxyphenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(5-bromo-2-methoxyphenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. A common route might include:
Starting Materials: 5-bromo-2-methoxybenzaldehyde, 3,4-dimethoxybenzylamine, and diethyl acetylenedicarboxylate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, under reflux conditions in an appropriate solvent like ethanol or methanol.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(5-bromo-2-methoxyphenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding pyridine derivative.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Halogen substitution reactions, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate.
Major Products
The major products depend on the specific reactions but might include:
Oxidation: Pyridine derivatives.
Reduction: Amines.
Substitution: Methoxy or thiol-substituted derivatives.
Scientific Research Applications
Dimethyl 4-(5-bromo-2-methoxyphenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including as a calcium channel blocker.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 4-(5-bromo-2-methoxyphenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. By blocking these channels, it can modulate calcium influx into cells, affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker.
Amlodipine: A widely used antihypertensive agent.
Felodipine: Known for its vasodilatory effects.
Uniqueness
Dimethyl 4-(5-bromo-2-methoxyphenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other dihydropyridines.
Properties
Molecular Formula |
C25H26BrNO7 |
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Molecular Weight |
532.4 g/mol |
IUPAC Name |
dimethyl 4-(5-bromo-2-methoxyphenyl)-1-[(3,4-dimethoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H26BrNO7/c1-30-20-9-7-16(26)11-17(20)23-18(24(28)33-4)13-27(14-19(23)25(29)34-5)12-15-6-8-21(31-2)22(10-15)32-3/h6-11,13-14,23H,12H2,1-5H3 |
InChI Key |
CILQVEUAEWAVFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2C(=CN(C=C2C(=O)OC)CC3=CC(=C(C=C3)OC)OC)C(=O)OC |
Origin of Product |
United States |
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